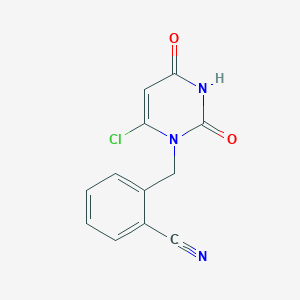










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.[H-].[Na+].[Br-].[Li+].Br[CH2:15][C:16]1[C:17]([C:22]#[N:23])=[CH:18][CH:19]=[CH:20][CH:21]=1>CN(C=O)C.CS(C)=O.CN(C=O)C>[Cl:1][C:2]1[N:7]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]#[N:23])[C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1 |f:1.2,3.4,6.7|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(NC(N1)=O)=O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O.CS(=O)C
|
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Li+]
|
|
Name
|
|
|
Quantity
|
25.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=1C(=CC=CC1)C#N
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 15 min at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred at this temperature for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
RT overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the DMF
|
|
Type
|
ADDITION
|
|
Details
|
poured into ice water (1 L)
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
sonicated for 5 min
|
|
Duration
|
5 min
|
|
Type
|
WAIT
|
|
Details
|
to stand at 0° C. for 1 h
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(NC(N1CC1=C(C#N)C=CC=C1)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19 g | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |